molecular formula C6H7BFNO2 B1291412 3-Amino-4-fluorophenylboronic acid CAS No. 873566-75-7

3-Amino-4-fluorophenylboronic acid

Cat. No. B1291412
M. Wt: 154.94 g/mol
InChI Key: SYBMNJPUZMUPGQ-UHFFFAOYSA-N
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Description

3-Amino-4-fluorophenylboronic acid is a compound of interest due to its potential applications in the synthesis of biologically active compounds and its use as a pharmaceutical agent. It is a derivative of boronic acid, which is widely utilized in various chemical reactions such as Suzuki cross-coupling, Petasis reaction, and Diels-Alder reactions, among others . The presence of both an amino and a fluorine substituent on the phenyl ring makes it a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of amino-3-fluorophenyl boronic acid derivatives can be achieved through a multi-step process starting from halogenated anilines. For instance, 4-bromo-2-fluoroaniline can be used as a starting material, where the amine group is protected followed by a lithium-bromine exchange reaction. Subsequent addition of trimethyl borate and acidic hydrolysis yields the desired boronic acid with a moderate yield of 47% . This method demonstrates the feasibility of synthesizing such compounds, which can be further functionalized for various applications.

Molecular Structure Analysis

The molecular structure of 3-amino-4-fluorophenylboronic acid derivatives has been characterized by X-ray crystallography, revealing the spatial arrangement of atoms within the molecule . Additionally, computational methods such as DFT have been employed to model the vibrational and electronic structure of related compounds, providing insights into their intra- and intermolecular interactions . These studies are crucial for understanding the reactivity and binding properties of the molecule.

Chemical Reactions Analysis

Boronic acids, including 3-amino-4-fluorophenylboronic acid, participate in diverse chemical reactions. They can react with secondary amines to form benzoxaboroles or boroxins, depending on the structure of the amines . Furthermore, they can undergo Schiff base formation with amino sugars and aminoglycosides, leading to zwitterionic species that have enhanced stability due to electrostatic stabilization . These reactions are significant for the development of new pharmaceuticals and sensing materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-4-fluorophenylboronic acid derivatives are influenced by their functional groups. The boronic acid moiety has a relatively low pKa value, which is advantageous for applications that require operation at physiological pH, such as glucose sensing materials . The presence of the fluorine atom can affect the acidity and reactivity of the molecule, as seen in other fluorinated compounds . Understanding these properties is essential for the practical use of these compounds in various chemical and biological contexts.

Scientific Research Applications

  • 3-Amino-4-fluorophenylboronic acid is a versatile chemical compound used in various scientific research. It’s a white to light brown powder or solid with a molecular formula of C6H7BFNO2 .

  • This compound is used in the field of organic chemistry and medicinal chemistry . It’s often used as a reactant in coupling reactions .

  • One specific application of this compound is in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . This involves palladium-catalyzed cross-couplings .

  • Another application is in the synthesis of o-phenylphenols . These compounds are potent leukotriene B4 receptor agonists .

  • As for the results or outcomes obtained, the specifics would again depend on the particular application. For example, in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls, the outcome would be the successful creation of these new compounds .

  • Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls : This compound has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings .

  • Synthesis of o-Phenylphenols : It’s also used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .

  • Coupling Reactions : 3-Amino-4-fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

  • Synthesis of Biologically Active Terphenyls : This compound is used to make novel biologically active terphenyls .

  • Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls : This compound has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings .

  • Synthesis of o-Phenylphenols : It’s also used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .

  • Coupling Reactions : 3-Amino-4-fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

  • Synthesis of Biologically Active Terphenyls : This compound is used to make novel biologically active terphenyls .

  • Hydrochloride Form : The hydrochloride form of this compound is available and can be used in various chemical reactions .

  • Pinacol Ester Form : The pinacol ester form of this compound is also available and can be used in different chemical reactions .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-amino-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBMNJPUZMUPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620707
Record name (3-Amino-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-fluorophenylboronic acid

CAS RN

873566-75-7
Record name (3-Amino-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-fluorobenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Zhang, MD Losego, PV Braun - Chemistry of Materials, 2013 - ACS Publications
Phenylboronic acids (PBAs) are being considered for glucose sensing and controlled insulin release, because of their affinity for diol-containing molecules. The interaction of …
Number of citations: 199 pubs.acs.org

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